1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Overview
Description
1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with 4-phenylpiperazine.
Chlorination and methylation: The final steps involve the selective chlorination and methylation of the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Alteration of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- 1-(5-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-15-7-8-16(22)13-18(15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13,19H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRCIQLVDERSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142629 | |
Record name | 1-(5-Chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433953-59-4 | |
Record name | 1-(5-Chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433953-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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